molecular formula C24H25ClN2O3 B2958143 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-21-9

1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2958143
CAS No.: 631889-21-9
M. Wt: 424.93
InChI Key: XVXKNSHZGAJHEG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromene-pyrrole-dione core substituted with a 3-chlorophenyl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and methyl groups at positions 6 and 5. The compound is synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, yielding high functional diversity without requiring chromatography .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-11-18-19(12-15(14)2)30-23-20(22(18)28)21(16-7-5-8-17(25)13-16)27(24(23)29)10-6-9-26(3)4/h5,7-8,11-13,21H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXKNSHZGAJHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known by its CAS number 631889-21-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is C24H28ClN3O4C_{24}H_{28}ClN_3O_4 with a molecular weight of approximately 457.95 g/mol. The presence of the chlorophenyl and dimethylamino groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC24H28ClN3O4C_{24}H_{28}ClN_3O_4
Molecular Weight457.95 g/mol
CAS Number631889-21-9
Density1.241 g/cm³
Boiling Point593.4 °C

Antioxidant Properties

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity. The antioxidant properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of the Main protease (Mpro) of the SARS-CoV-2 virus. This inhibition suggests its potential role in antiviral therapies against COVID-19 . The mechanism involves binding to the active site of the protease, thereby preventing viral replication.

Glucokinase Activation

The compound also acts as a glucokinase activator. Glucokinase plays a key role in glucose metabolism and insulin secretion. By enhancing glucokinase activity, this compound may help regulate blood sugar levels and could be beneficial in managing diabetes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which provides advantages in terms of reaction time and yield . The synthetic routes typically involve multicomponent reactions that allow for the incorporation of various substituents into the chromeno-pyrrole framework.

Study on Antioxidant Activity

A study conducted on derivatives of chromeno[2,3-c]pyrroles demonstrated their effectiveness as antioxidants in vitro. The results indicated that these compounds could significantly reduce oxidative stress markers in cell cultures .

Evaluation of Antiviral Activity

In another research effort focused on antiviral properties, this compound was tested against SARS-CoV-2. The findings revealed that it effectively inhibited viral replication at low micromolar concentrations .

Comparison with Similar Compounds

Key Findings :

  • Synthetic Efficiency : The MCR method for the target compound allows broader substituent diversity (223 examples reported) compared to older multistep condensation routes .
  • Biological Relevance: Dimethylaminoalkyl chains (as in the target) are hypothesized to improve cell membrane permeability relative to simpler alkyl or aryl substituents .

Comparison with Benzoindole-Diones

Example: 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(3-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione (6f)

  • Structural Differences: Compound 6f () replaces the chromene-pyrrole core with a benzoindole-dione system fused to a naphthoquinone.
  • Functional Groups: Contains methoxyphenyl and hydroxyl-naphthoquinone substituents, contrasting with the target’s chlorophenyl and dimethylaminopropyl groups.
  • Synthesis : Prepared via multistep condensation, requiring harsh conditions (high-temperature reflux) compared to the target’s one-pot MCR .

However, the target compound’s simpler synthesis and tunable substituents make it more viable for large-scale drug discovery .

Comparison with Imidazopyridine Derivatives

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Core Structure: Imidazopyridine-dicarboxylate vs. chromeno-pyrrole-dione.
  • Functional Groups: Nitrophenyl, cyano, and ester groups dominate, unlike the target’s chlorophenyl and tertiary amine.
  • Synthesis : Requires a two-step one-pot reaction with hydrazine hydrate, yielding 51% .

However, the target compound’s dimethylamino group may offer better solubility and pharmacokinetics .

Q & A

Q. What synthetic protocols are optimized for preparing 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Reaction conditions : Mild temperatures (e.g., 60–80°C), solvent compatibility (e.g., ethanol or acetonitrile), and stoichiometric ratios (e.g., 1.0 eq. of dihydrochromeno precursor with 3–7 eq. of hydrazine hydrate for derivatization) .
  • Isolation : Products are crystallized without chromatography, yielding >80% purity in most cases .
  • Substituent flexibility : The protocol tolerates diverse aryl and alkyl groups, enabling library diversification .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : For structural elucidation of substituents (e.g., 3-chlorophenyl and dimethylamino groups) and confirmation of dihydrochromeno-pyrrole core .
  • HPLC-MS : To assess purity and detect side products, particularly during hydrazine-mediated ring-opening reactions .
  • X-ray crystallography : Used in prior studies to resolve stereochemical ambiguities in analogous dihydrochromeno derivatives .

Q. How do substituents influence the stability and reactivity of this compound?

  • Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance thermal stability but may reduce solubility in polar solvents.
  • Dimethylamino groups improve solubility in protic solvents due to protonation potential, critical for biological assays .
  • Substituent steric effects can hinder ring-opening reactions; for example, bulky groups at the 6,7-positions may reduce hydrazine accessibility .

Advanced Research Questions

Q. What computational strategies can predict substituent compatibility in synthetic routes?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to model transition states and optimize substituent selection. For example:

  • Reactivity prediction : Computational screening of aryl aldehydes and amines for steric/electronic compatibility with the dihydrochromeno core .
  • Solvent effects : Molecular dynamics simulations to identify solvents that stabilize intermediates during multicomponent reactions .
  • Data integration : Machine learning models trained on prior libraries (e.g., 223 examples ) to predict yield trends for novel substituents .

Q. How can conflicting data on reaction yields be resolved in multicomponent syntheses?

Contradictions often arise from:

  • Hydrazine stoichiometry : Excess hydrazine (7 eq.) improves ring-opening yields but risks side reactions (e.g., over-functionalization) .
  • Temperature gradients : Minor variations (±5°C) significantly impact cyclization efficiency in thermally sensitive reactions .
  • Resolution method : Controlled experiments with in-situ monitoring (e.g., FT-IR) are recommended to isolate variables .

Q. What strategies are effective for designing derivatives with targeted biological activity?

  • Functional group tuning : Introducing polar groups (e.g., hydroxyls) enhances water solubility for in vitro assays .
  • Ring-opening derivatization : Converting the dihydrochromeno core to 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine-mediated reactions creates bioactive scaffolds .
  • Structure-activity relationship (SAR) studies : Prioritize substituents at the 3-chlorophenyl and dimethylamino positions for modulating receptor binding .

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